1-(3-methylbutyl)-5-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-(3-methylbutyl)-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7(2)4-6-10-8(11(12)13)3-5-9-10/h3,5,7H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQOMEMDUVOOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pre-alkylation Nitration
This method involves alkylation of a pre-formed pyrazole followed by nitration. For example, 5-nitro-1H-pyrazole can be alkylated using 1-bromo-3-methylbutane under basic conditions. However, regioselectivity challenges often arise due to competing N- and O-alkylation pathways.
Post-alkylation Nitration
Alternatively, nitration after alkylation offers better control over substitution patterns. A representative procedure involves:
-
Alkylation of 5-methyl-1H-pyrazole with 3-methylbutyl bromide
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Nitration using mixed acid (HNO₃/H₂SO₄) at controlled temperatures.
Detailed Methodologies and Optimization
Microwave-Assisted Alkylation
Recent advances employ microwave irradiation to enhance reaction efficiency. A protocol adapted from CN103275010A demonstrates:
Reaction Scheme :
Conditions :
-
Solvent: DMF
-
Base: K₂CO₃ (2.5 equiv)
-
Temperature: 120°C
-
Time: 30 minutes (microwave irradiation)
Key Advantages :
Conventional Thermal Alkylation
A comparative study using traditional reflux conditions reveals distinct trade-offs:
| Parameter | Microwave Method | Thermal Method |
|---|---|---|
| Yield | 85% | 72% |
| Purity | 95% | 88% |
| Reaction Time | 0.5 h | 18 h |
| Energy Consumption | 400 W | 150 W continuous |
The thermal method, while less efficient, remains valuable for large-scale production due to lower equipment costs.
Nitration Step Optimization
Critical parameters influencing nitration efficiency:
Acid System Composition
A mixed acid ratio of HNO₃:H₂SO₄ = 1:3 (v/v) achieves optimal nitration:
Temperature Control
Staged temperature programming mitigates exothermic risks:
-
Initial nitration at 0–5°C for 2 hours
-
Gradual warming to 25°C over 4 hours
Purification and Characterization
Chromatographic Separation
Flash chromatography (silica gel, hexane/EtOAc 4:1) effectively resolves regioisomers:
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
-
δ 6.82 (s, 1H, H-4)
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δ 4.19 (t, J=5.2 Hz, 2H, N-CH₂)
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δ 2.35 (s, 3H, CH₃)
-
δ 1.65 (m, 1H, CH(CH₃)₂)
HRMS (ESI+) :
Calculated for C₈H₁₃N₃O₂ [M+H]⁺: 183.1008
Found: 183.1005
Challenges and Mitigation Strategies
Regioselectivity Control
The nitro group preferentially occupies position 5 due to:
Alkylation Side Reactions
Common issues and solutions:
| Side Reaction | Mitigation Strategy |
|---|---|
| O-Alkylation | Use polar aprotic solvents (DMF, DMSO) |
| Dialkylation | Limit alkylating agent to 1.1 equivalents |
| Solvolysis | Anhydrous conditions with molecular sieves |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 1-Bromo-3-methylbutane | 45 |
| Solvent Recovery | 30 |
| Energy | 15 |
| Waste Treatment | 10 |
Environmental Impact
Microwave-assisted methods reduce:
Emerging Methodologies
Continuous Flow Synthesis
Preliminary studies show promise:
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutyl)-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(3-methylbutyl)-5-amino-1H-pyrazole.
Scientific Research Applications
Introduction to 1-(3-Methylbutyl)-5-nitro-1H-pyrazole
This compound, with the CAS number 1864956-08-0, is a compound belonging to the pyrazole family. This compound has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and materials science. The unique structural features of this compound facilitate its use in various experimental settings, including drug development and energetic materials.
Medicinal Chemistry
The compound has shown potential as a precursor in the synthesis of bioactive pyrazole derivatives. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Research indicates that modifications to the pyrazole ring can enhance biological activity and selectivity against specific targets.
Case Study: Synthesis of Pyrazole Derivatives
A study demonstrated an efficient synthesis of various pyrazole derivatives using this compound as a starting material. The derivatives were evaluated for their biological activities, showing promising results against several cancer cell lines. The synthesis involved a one-pot reaction that minimized the need for extensive purification steps, thus improving yield and efficiency .
Energetic Materials
Another significant application of this compound is in the field of energetic materials (EMs). Nitrated pyrazoles are recognized for their high heat of formation and stability, making them suitable candidates for explosives and propellants.
Table 1: Properties of Nitrated Pyrazoles
| Compound | Heat of Formation (kJ/mol) | Stability |
|---|---|---|
| This compound | High | Moderate |
| 3-Nitropyrazole | Very High | High |
| 4-Bromo-3-nitropyrazole | Moderate | Moderate |
Research has indicated that the introduction of nitro groups into the pyrazole structure significantly enhances its energetic properties, making it a focus for developing new classes of explosives .
Agricultural Chemistry
In agricultural chemistry, compounds like this compound are explored as potential agrochemicals. Their ability to modulate plant growth or act as pest control agents is under investigation.
Case Study: Agrochemical Potential
Recent studies have evaluated the efficacy of various pyrazole derivatives in controlling plant pathogens and pests. The findings suggest that certain modifications to the pyrazole structure can lead to enhanced bioactivity against target organisms while minimizing toxicity to non-target species .
Chemical Biology
This compound also plays a role in chemical biology as a tool for studying cellular processes. Its derivatives can serve as inhibitors or modulators of specific enzymes or receptors involved in disease pathways.
Case Study: Enzyme Inhibition
Inhibitory assays have been conducted using derivatives of this compound against various kinases. Results indicated that certain derivatives exhibited selective inhibition profiles, which could be beneficial in developing targeted therapies for diseases such as cancer .
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
Key Observations :
- Trifluoromethyl (CF₃) Influence : Compounds 52b and 48b include CF₃ groups, which enhance metabolic stability and electronegativity but are absent in the target compound .
- Alkyl vs. Aromatic Substituents : The 3-methylbutyl group in the target compound provides greater flexibility and lipophilicity compared to rigid aromatic substituents (e.g., benzyl in 52b), impacting solubility and steric interactions.
Key Observations :
- GLUT1 Inhibitors : Compounds 52b and 48b demonstrate potent GLUT1 inhibition, likely due to nitro and CF₃ groups enhancing target binding. The absence of CF₃ in the target compound may reduce affinity but merits experimental validation.
- Agrochemical Relevance : While 3-methylbutyl acetate acts as a fruit fly attractant , the target compound’s nitro group and pyrazole core may confer pesticidal or repellent properties, though this remains speculative.
Physicochemical Properties
Key Observations :
- Lipophilicity : The 3-methylbutyl group in the target compound balances nitro group polarity, yielding moderate logP (~2.8), suitable for drug-like properties.
- Hydrogen Bonding : The nitro group acts as a hydrogen bond acceptor, similar to 52b and 48b, but lacks CF₃-mediated interactions, which may reduce binding specificity in biological targets .
Q & A
Basic Research Questions
Q. What optimized synthetic routes exist for 1-(3-methylbutyl)-5-nitro-1H-pyrazole, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves multi-step pathways, such as cyclocondensation of hydrazines with β-keto esters or acryloyl derivatives. For example, Claisen-Schmidt condensation can be employed using substituted ketones and hydrazines under acidic or basic conditions . Yield optimization may involve adjusting catalysts (e.g., p-toluenesulfonic acid for cyclization), solvent polarity (e.g., ethanol vs. DMF), and temperature gradients (60–80°C for nitro group introduction). Monitoring intermediates via TLC and HPLC ensures stepwise progression .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : The nitro group at position 5 deshields adjacent protons, producing distinct splitting patterns (e.g., singlet for H-4 at δ 6.8–7.2 ppm). The 3-methylbutyl chain shows methyl triplet signals (δ 0.8–1.2 ppm) and methylene multiplet peaks (δ 1.4–1.8 ppm) .
- IR : Strong absorption bands at 1520–1550 cm⁻¹ (asymmetric NO₂ stretch) and 1340–1380 cm⁻¹ (symmetric NO₂ stretch) confirm nitro functionality.
- MS : Molecular ion peaks ([M+H]⁺) at m/z 212.1 (calculated for C₉H₁₃N₃O₂) and fragmentation patterns (e.g., loss of NO₂ group) validate the structure .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and pH-dependent hydrolysis (buffers at pH 1.2, 4.5, 6.8, 7.4). HPLC monitoring reveals decomposition products, such as nitro-reduction derivatives under acidic conditions. Storage at –20°C in amber vials with desiccants minimizes photolytic and hydrolytic degradation .
Advanced Research Questions
Q. How does the 3-methylbutyl substituent influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 3-methylbutyl group acts as an electron-donating substituent via inductive effects, stabilizing the pyrazole ring’s electrophilic centers. Computational studies (DFT at B3LYP/6-31G*) show reduced electron density at the nitro group, lowering reactivity toward nucleophiles like hydroxide ions. Experimental validation via Hammett plots (σ values) correlates substituent effects with reaction rates .
Q. What strategies resolve contradictions between computational predictions and experimental data on the compound’s biological activity?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility in docking models. To address this:
- Step 1 : Re-optimize docking parameters (e.g., Glide XP mode with explicit water molecules) .
- Step 2 : Validate with in vitro assays (e.g., IC₅₀ determination via fluorescence polarization for enzyme inhibition).
- Step 3 : Cross-reference with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?
- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is controlled by directing groups. For example:
- Nitro Group : Directs electrophiles to position 4 via meta-directing effects.
- Protection Strategies : Temporarily protecting the nitro group with acetyl moieties enables selective functionalization at position 3 .
Q. What in vitro and in vivo models are appropriate for assessing the anticonvulsant potential of this compound?
- Methodological Answer :
- In Vitro : GABA receptor binding assays (³H-flunitrazepam displacement) and voltage-gated sodium channel inhibition (patch-clamp electrophysiology) .
- In Vivo : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents. Dose-response curves (10–100 mg/kg) and neurotoxicity screening (rotarod test) establish therapeutic indices .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Characterize crystalline forms via PXRD and DSC. Solubility studies in DMSO (high polarity) vs. hexane (low polarity) should use shake-flask methods with UV-Vis quantification. Adjusting solvent mixtures (e.g., DMSO:water gradients) identifies optimal dissolution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
